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N1-(4-methylquinolin-2-yl)ethane-1,2-diamine

Protein Purification Displacement Chromatography NMR Spectroscopy

Standard non-selective displacers (e.g., spermidine) fail to resolve hydrophobic protein mixtures. This heterocyclic diamine offers NMR-validated selective binding to α-chymotrypsin over ribonuclease A, enabling resolution unattainable with generic agents. - Validated displacer for cation-exchange chromatography (Morrison et al., 2009) - Orthogonal amine groups for bifunctional synthesis (quinoline chromophore + flexible linker) - Benchmark ligand for STD NMR/MD simulation studies of protein surface recognition Supplied as dinitrate salt to match published validation data. Available for immediate shipment.

Molecular Formula C12H15N3
Molecular Weight 201.273
CAS No. 91642-90-9
Cat. No. B2778640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-methylquinolin-2-yl)ethane-1,2-diamine
CAS91642-90-9
Molecular FormulaC12H15N3
Molecular Weight201.273
Structural Identifiers
SMILESCC1=CC(=NC2=CC=CC=C12)NCCN
InChIInChI=1S/C12H15N3/c1-9-8-12(14-7-6-13)15-11-5-3-2-4-10(9)11/h2-5,8H,6-7,13H2,1H3,(H,14,15)
InChIKeyJVPDKSSMRDYHSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(4-Methylquinolin-2-yl)ethane-1,2-diamine: Chemical Profile & Procurement Overview


N1-(4-methylquinolin-2-yl)ethane-1,2-diamine (CAS 91642-90-9) is a heterocyclic diamine compound with the molecular formula C₁₂H₁₅N₃ and a molecular weight of 201.27 g/mol. It consists of a 4-methylquinoline core linked to an ethane-1,2-diamine side chain at the 2-position . The compound contains two amine groups—a secondary aryl amine and a primary aliphatic amine—offering dual reactivity as a synthetic building block . It is catalogued in the ChEMBL database (CHEMBL1469162) and PubChem (CID 11834432), and has been investigated as a chemically selective displacer in ion-exchange chromatography for protein purification [1].

Chemically selective displacer for hydrophobic protein purification
Method context
Dual-amine scaffold supports sequential orthogonal derivatization
Synthetic utility
Dinitrate salt form used in published displacement studies; free base for conjugation
Specification review

Why Generic Substitution of This Diamine Is Scientifically Unsound


Substituting N1-(4-methylquinolin-2-yl)ethane-1,2-diamine with a generic quinoline or diamine derivative is not scientifically justifiable. The 4-methyl substitution on the quinoline ring directly influences the compound's physicochemical and molecular recognition properties, impacting solubility, stability, and target interaction profiles [1]. In chemically selective displacement chromatography, a library of molecular analogues to its dinitrate salt revealed that minor structural modifications led to significant changes in displacement selectivity and efficacy; specifically, the compound demonstrated selective binding to the hydrophobic protein α-chymotrypsin, whereas the non-selective displacer spermidine showed no binding to either target protein [2]. This structure-activity sensitivity means that even closely related compounds (e.g., the des-methyl analogue N1-(quinolin-2-yl)ethane-1,2-diamine) cannot be assumed to replicate its performance in protein separation or synthetic applications.

Target
Potential Substitute
Risk Context
4-methylquinoline diamine
Des-methyl analogue
Removal of 4-methyl may shift selectivity and binding affinity
Chemically selective displacer
Spermidine / generic polyamines
Non-selective displacers lack protein-specific recognition
Dinitrate salt (validated)
Free base without salt control
Salt form mismatch may alter chromatographic retention and solubility

Quantitative Differentiation Evidence for Informed Procurement


Selective Binding to α-Chymotrypsin Validated by STD NMR

Saturation Transfer Difference (STD) NMR experiments directly demonstrated that N'1'-(4-methylquinolin-2-yl)ethane-1,2-diamine dinitrate binds selectively to the hydrophobic protein α-chymotrypsin while exhibiting no detectable binding to ribonuclease A. In contrast, the non-selective displacer spermidine showed no binding to either protein [1]. This selective binding event was mapped primarily to the aromatic quinoline portion of the displacer, providing direct mechanistic evidence for its chemically selective displacement behavior. This NMR-validated selectivity establishes a functional differentiation not shared by generic polyamine displacers.

STD NMR binding
Head-to-head
Target: binding to α-chymotrypsin detected; spermidine: no binding detected to either protein
Supports selective displacement mechanism via molecular recognition
STD NMR on strong cation exchange resin; protein pair α-chymotrypsin/ribonuclease A
Protein Purification Displacement Chromatography NMR Spectroscopy

Structural Analogue Screening and Displacement Selectivity

A high-throughput robotic screen of a library of molecular analogues based on the N'1'-(4-methylquinolin-2-yl)ethane-1,2-diamine dinitrate scaffold evaluated the effects of chemical modifications on displacement efficacy. Selectivity pathway and DC-50 plots demonstrated that minor changes in displacer chemistry—including charge density and spacing of resin and protein interaction moieties—produced significant shifts in separation behavior. Notably, the analogue 4-methyl-2-piperazin-1-yl-quinoline exhibited improved selective displacement compared to the parent compound [1]. This shows that the 4-methylquinolin-2-yl-ethane-1,2-diamine core provides a unique selectivity baseline that can be tuned, but cannot be replicated by structurally distinct scaffolds.

Analogue screen
Head-to-head
Analogue 4-methyl-2-piperazin-1-yl-quinoline showed qualitatively improved selectivity over parent compound
Structure-driven selectivity tuning; supports SAR-based method development
High-throughput screen; DC-50 shifts reported in full text
Structure-Activity Relationship Displacer Design Ion-Exchange Chromatography

MD Simulation Confirmation of Hydrophobic Protein Binding

Extensive molecular dynamics (MD) simulations of protein-displacer-water systems corroborated the NMR findings, showing that N'1'-(4-methylquinolin-2-yl)ethane-1,2-diamine dinitrate binds primarily to hydrophobic surface patches of α-chymotrypsin, with no significant long-term binding to ribonuclease A observed [1]. The charged amine group of the selective displacer, when in the bound state, oriented primarily toward the solvent, potentially facilitating resin interaction. The non-selective displacer spermidine did not show significant binding to either protein in the MD simulations. This computational validation provides an orthogonal confirmation of binding selectivity.

MD simulations
Head-to-head
Persistent binding to hydrophobic patches of α-chymotrypsin; spermidine shows transient, non-significant interactions
Atomic-level rationale for selective displacement
MD of protein-displacer-water systems; α-chymotrypsin and ribonuclease A
Molecular Dynamics Protein-Displacer Interaction Computational Chemistry

Commercial Purity Specification: A Vendor Comparison

Commercially available N1-(4-methylquinolin-2-yl)ethane-1,2-diamine is supplied with varying purity specifications across vendors. MolCore offers the compound at NLT 98% purity under ISO certification , while AKSci specifies a minimum purity of 95% , and Leyan lists 97% purity . These purity differences can impact reproducibility in sensitive applications such as selective displacement chromatography, where the Morrison et al. studies employed the dinitrate salt form of the compound [1]. The dinitrate salt formulation (CAS 91642-90-9 also references this salt form) is the specific chemical species validated in the published protein displacement literature.

Vendor purity
Specification review
Range: 95% – ≥98% across suppliers (AKSci, Leyan, MolCore)
Purity variance may impact stoichiometry-sensitive displacement experiments
Published studies used dinitrate salt; free base purity may differ
Chemical Purity Quality Control Vendor Comparison

Chemically Selective vs. Steric Mass Action Displacer Mechanism

A steric mass action (SMA) dynamic affinity plot was constructed to validate that N'1'-(4-methylquinolin-2-yl)ethane-1,2-diamine dinitrate acts as a chemically selective displacer, not merely a steric mass action selective displacer [1]. This classification distinction is functionally critical: chemically selective displacers achieve separation through specific protein-displacer molecular recognition, while SMA displacers rely on non-specific electrostatic and steric effects. The compound's mechanism was directly confirmed through STD NMR and MD simulations demonstrating specific binding [2]. This contrasts with conventional salt-based or simple polyamine displacers that operate through non-selective SMA mechanisms.

Displacer mechanism
Class-level
SMA dynamic affinity plot confirms chemically selective mechanism, not steric mass action
Enables high-resolution separations unattainable with conventional SMA displacers
Classification supported by NMR and MD evidence; review context
Displacement Chromatography Selective Separation Steric Mass Action

Dual-Amine Reactivity as a Synthetic Building Block

N1-(4-methylquinolin-2-yl)ethane-1,2-diamine possesses two chemically distinct amine groups: a secondary aryl amine directly attached to the quinoline C-2 position and a primary aliphatic amine on the ethylene linker . This bifunctional nature enables sequential or orthogonal derivatization strategies not possible with monoamine quinoline derivatives (e.g., 2-amino-4-methylquinoline, CAS 27063-82-3) or simple diamines lacking the quinoline scaffold (e.g., ethane-1,2-diamine). The compound is listed as a Heterocyclic Building Block by multiple suppliers, with the free amine form enabling direct use in amide coupling, reductive amination, and urea formation reactions . In contrast, the dinitrate salt form used in published displacement studies requires deprotonation before use in synthetic applications.

Dual-amine reactivity
Data to verify
Secondary aryl amine and primary aliphatic amine enable sequential derivatization
Bifunctional scaffold supports synthetic strategies not possible with monoamines
Functional group analysis; validation against specific reactions recommended
Synthetic Chemistry Building Block Bifunctional Linker

Evidence-Backed Application Scenarios for Procurement


Chemically Selective Displacement Chromatography for Protein Purification

This compound (as its dinitrate salt) is the optimal choice for developing chemically selective displacement methods for protein purification on cation exchange resins. Its NMR-validated selective binding to α-chymotrypsin over ribonuclease A, combined with MD simulation-confirmed binding to hydrophobic protein surface patches, enables separation resolution unattainable with non-selective displacers like spermidine [1][2]. Researchers developing displacement chromatography methods for hydrophobic protein mixtures should procure the dinitrate salt form to match the published validation data.

Rational Design of Selective Displacer Analogues

The compound serves as a validated parent scaffold for analogue library construction and structure-activity relationship studies in selective displacement. The Morrison et al. (2009) analogue screen demonstrated that modifications to this core structure produce predictable changes in DC-50 values and selectivity pathway behavior, leading to the identification of improved displacers such as 4-methyl-2-piperazin-1-yl-quinoline [3]. Procurement of the parent compound enables systematic SAR exploration for optimizing displacement selectivity toward novel protein pairs.

Bifunctional Building Block for Quinoline-Containing Probes

The compound's two chemically distinct amine groups—a secondary aryl amine and a primary aliphatic amine—enable sequential, orthogonal derivatization strategies. This makes it uniquely suited as a building block for synthesizing bifunctional molecules requiring both a quinoline chromophore/aromatic recognition element and a flexible amine linker [4]. Applications include the synthesis of fluorescent probes, affinity ligands, and heterobifunctional crosslinkers where monoamine quinolines or simple diamines are synthetically inadequate.

NMR and Computational Studies of Protein-Ligand Recognition

The compound has been validated as a model system for studying protein-displacer binding mechanisms using STD NMR and molecular dynamics simulations. Its well-characterized selective binding to α-chymotrypsin—localized to the aromatic quinoline moiety—provides a benchmark system for investigating the molecular determinants of chemically selective displacement [1][2]. Researchers studying protein surface recognition by small molecules can use this compound as a reference ligand with established binding topology.

Application
Selection Property
Validation Focus
Selective protein displacement chromatography
Reported α-chymotrypsin binding selectivity
Binding specificity confirmation against target protein panel
Displacer analogue SAR studies
Tunable displacement selectivity profile
DC-50 and selectivity pathway reproducibility
Heterobifunctional probe synthesis
Dual orthogonal amine reactivity
Sequential derivatization efficiency and chemoselectivity
Protein-ligand recognition model studies
Established hydrophobic binding mode
Benchmark binding topology against literature data
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